A1AR antagonist 5
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Overview
Description
A1AR antagonist 5 is a potent and selective antagonist of the A1 adenosine receptor. This compound has shown significant potential in various therapeutic areas due to its ability to selectively inhibit the A1 adenosine receptor, which is involved in numerous physiological and pathological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthetic route typically starts with a purine base, which undergoes various substitutions and modifications to achieve the desired antagonist properties .
Industrial Production Methods: Industrial production of A1AR antagonist 5 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to maintain consistency and efficacy of the final product .
Chemical Reactions Analysis
Types of Reactions: A1AR antagonist 5 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products: The major products formed from these reactions include various derivatives of the original compound, each with unique properties and potential therapeutic applications .
Scientific Research Applications
Chemistry: Used as a tool to study the structure-activity relationships of adenosine receptors.
Biology: Investigated for its role in modulating neurotransmitter release and other cellular processes.
Medicine: Explored for its potential in treating conditions like heart failure, arrhythmias, and neurodegenerative diseases.
Industry: Utilized in the development of new therapeutic agents and diagnostic tools.
Mechanism of Action
A1AR antagonist 5 exerts its effects by selectively binding to the A1 adenosine receptor, thereby inhibiting its activity. This receptor is a G protein-coupled receptor that modulates various signaling pathways, including those involved in neurotransmitter release, lipolysis, and smooth muscle contraction. By blocking this receptor, this compound can modulate these physiological processes and provide therapeutic benefits .
Comparison with Similar Compounds
- KW3902
- BG9928
- SLV320
Comparison: A1AR antagonist 5 is unique in its high selectivity and potency for the A1 adenosine receptor. Compared to other similar compounds like KW3902, BG9928, and SLV320, this compound demonstrates superior efficacy and fewer off-target effects, making it a promising candidate for therapeutic development .
Properties
IUPAC Name |
5-(4-chlorophenyl)-2-pyrrolidin-1-yl-3H-pyrido[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4O/c18-12-5-3-11(4-6-12)13-7-8-19-15-14(13)16(23)21-17(20-15)22-9-1-2-10-22/h3-8H,1-2,9-10H2,(H,19,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWHZEYYOVXBBBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC3=NC=CC(=C3C(=O)N2)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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